3-(Trifluoromethyl)azetidine

Descripción general

Descripción

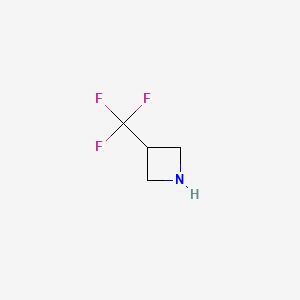

“3-(Trifluoromethyl)azetidine” is a chemical compound with the molecular formula C4H6F3N . It has a molecular weight of 125.09200 .

Synthesis Analysis

The synthesis of azetidines, including “3-(Trifluoromethyl)azetidine”, has been a subject of research. One method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another approach involves the treatment of azetidine with a catalytic amount of Au(PPh3)(NTf2) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid .Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)azetidine” is represented by the formula C4H6F3N . The exact mass of the molecule is 125.04500 .Chemical Reactions Analysis

Azetidines, including “3-(Trifluoromethyl)azetidine”, are known for their reactivity. They are used in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They are also excellent candidates for ring-opening and expansion reactions .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

3-(Trifluoromethyl)azetidine and its derivatives are increasingly important in medicinal chemistry, primarily for their role as versatile building blocks. Researchers have developed various synthetic methods to create these compounds efficiently. For instance, an improved gram-scale synthesis of protected 3-haloazetidines has been established, facilitating the preparation of high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018). Additionally, the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into various structures like aminopropanes and oxazinanes highlights their synthetic versatility (Dao Thi et al., 2018).

Role in Medicinal Chemistry

Azetidines, including 3-(Trifluoromethyl)azetidine, are recognized for their potential in medicinal chemistry. Their structure allows them to act as amino acid surrogates and find applications in peptidomimetic and nucleic acid chemistry. They are also useful in various catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions (Mehra, Lumb, Anand, & Kumar, 2017). Moreover, azetidines have been used to create drug-like compounds, showcasing their relevance in drug discovery (Denis et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, “3`-(Trifluoromethyl)acetophenone”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Azetidines, including “3-(Trifluoromethyl)azetidine”, have potential in various fields such as medicinal chemistry and natural products . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on further exploring these potentials and developing new synthetic strategies towards functionalized azetidines .

Mecanismo De Acción

Target of Action

Azetidines, in general, are known for their ubiquity in natural products and importance in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

Mode of Action

The mode of action of 3-(Trifluoromethyl)azetidine involves its interaction with its targets, leading to various changes. The introduction of a trifluoromethyl group strongly alters the biological and pharmacological properties of bioactive compounds . The chemistry of 2-CF3-azetidines has been studied

Biochemical Pathways

Azetidines are known to be involved in various catalytic processes including henry, suzuki, sonogashira, and michael additions . They represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .

Pharmacokinetics

The presence of a trifluoromethyl group can alter the lipophilicity, toxicity, and metabolic stability of bioactive compounds , which could impact the bioavailability of 3-(Trifluoromethyl)azetidine.

Result of Action

Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry , suggesting that they may have significant effects at the molecular and cellular levels.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Propiedades

IUPAC Name |

3-(trifluoromethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N/c5-4(6,7)3-1-8-2-3/h3,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMNMYONCOJLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679130 | |

| Record name | 3-(Trifluoromethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)azetidine | |

CAS RN |

1221349-18-3 | |

| Record name | 3-(Trifluoromethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

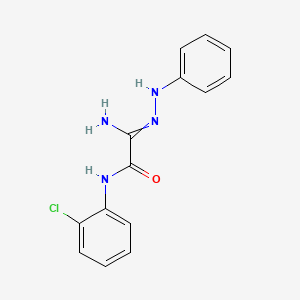

![(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B1504779.png)

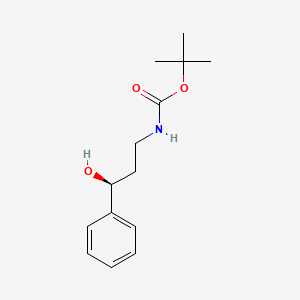

![N-[(4-Chlorophenyl)-(2-hydroxyphenyl)methyl]acetamide](/img/structure/B1504780.png)

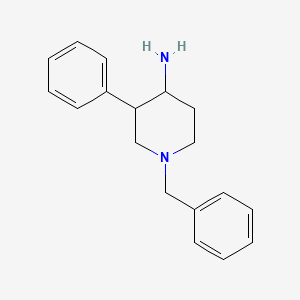

![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B1504798.png)

![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)